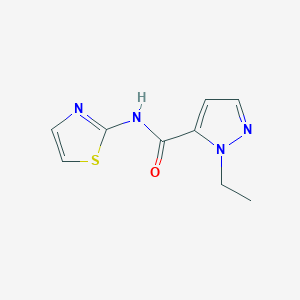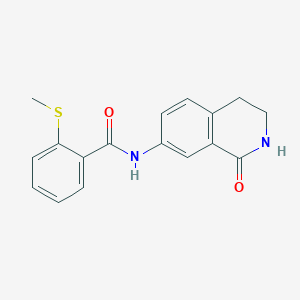
4-bromo-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H19BrN2O4S and its molecular weight is 439.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves multi-step organic synthesis procedures. The process may start with the bromination of a suitable precursor, followed by the introduction of the sulfonamide group under controlled conditions. This might involve reagents like sulfuryl chloride or related sulfonylating agents. The incorporation of the tetrahydroquinolin moiety would typically require a cyclization reaction, often facilitated by catalysts such as Lewis acids.
Industrial Production Methods: In industrial settings, the production of this compound may involve streamlined processes for efficiency and yield optimization. Large-scale synthesis would likely employ continuous flow reactors to ensure consistent quality and minimize reaction time. Advanced purification techniques, such as chromatography or crystallization, would be essential to achieve the required purity standards.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes: The compound can undergo various chemical reactions, including:
Oxidation: The methoxy group and the nitrogen in the tetrahydroquinolin ring can be targets for oxidation under specific conditions.
Reduction: The bromide can be reduced to introduce other functional groups.
Substitution: Halogen exchange reactions can replace the bromine atom with other substituents.
Common Reagents and Conditions Used in These Reactions:
Oxidation: Often involves reagents like hydrogen peroxide or ozone.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Typically involves nucleophilic agents, possibly in the presence of a base like sodium hydroxide.
Major Products Formed from These Reactions:
Oxidative products might include quinone derivatives.
Reduction can lead to dehalogenated compounds.
Substitution reactions yield a variety of substituted derivatives depending on the nucleophile used.
Scientific Research Applications: 4-bromo-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide finds applications across multiple fields:
Chemistry:
As a building block in the synthesis of more complex molecules.
Biology:
Studied for its interaction with biological macromolecules, offering insights into binding mechanisms and effects.
Medicine:
Potential pharmacological applications, including as enzyme inhibitors or receptor modulators.
Industry:
Used in materials science for developing novel polymers or as an intermediate in the synthesis of functional materials.
Wirkmechanismus
Molecular Targets and Pathways Involved: The compound's mechanism of action can vary depending on its application. In biological contexts, it may interact with enzyme active sites, modulating their activity. The sulfonamide group could play a role in binding to protein residues, while the tetrahydroquinolin moiety may confer specificity to particular targets. This compound might also influence signaling pathways by interacting with cell receptors or ion channels.
Vergleich Mit ähnlichen Verbindungen
4-bromo-N-(1-(2-methylacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide: A slight structural variation which might alter its chemical and biological properties.
4-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide:
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide: Lacking the bromine atom, which could impact its binding affinity and reaction profile.
Highlighting its Uniqueness: What sets 4-bromo-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide apart from similar compounds is the bromine atom, which can significantly influence its reactivity and interaction with other molecules. The bromine's presence makes it a useful intermediate in synthesis, allowing for further functionalization that might be less accessible with other halogens or functional groups.
Eigenschaften
IUPAC Name |
4-bromo-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O4S/c1-25-12-18(22)21-10-2-3-13-4-7-15(11-17(13)21)20-26(23,24)16-8-5-14(19)6-9-16/h4-9,11,20H,2-3,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZXVIRXIQRFRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-chlorophenyl)ethyl]-2-fluorobenzamide](/img/structure/B2463172.png)
![2-(2,6-Difluorophenyl)-5-methyl-4-{[4-(trifluoromethyl)benzyl]oxy}-1,3-thiazole](/img/structure/B2463174.png)
acetonitrile](/img/structure/B2463175.png)
![N-(4-nitrophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2463177.png)


![6-(2-Chlorophenyl)-4-imino-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione](/img/structure/B2463180.png)
![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2H-triazol-4-yl)methanone](/img/structure/B2463181.png)
![N-propyl-2-{4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperazin-1-yl}acetamide](/img/structure/B2463183.png)




